molecular formula C23H28N6O3 B2515866 1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899399-61-2

1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2515866
CAS No.: 899399-61-2
M. Wt: 436.516
InChI Key: CZBMRGBQASFIIU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused imidazole-purine core with substitutions modulating pharmacological and physicochemical properties. Key structural features include:

  • 1,6,7-Trimethyl groups: These alkyl substitutions enhance lipophilicity and metabolic stability compared to unsubstituted analogues.
  • 8-(p-Tolyl) group: The para-methylphenyl substitution likely contributes to π-π stacking interactions with hydrophobic receptor pockets.

Properties

IUPAC Name

4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-5-7-18(8-6-15)28-16(2)17(3)29-19-20(24-22(28)29)25(4)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBMRGBQASFIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6,7-Trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a purine core modified with various functional groups. Its molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2} and it has a molecular weight of 358.45 g/mol. The presence of the morpholinoethyl group suggests potential interactions with biological targets related to neurotransmission and enzyme inhibition.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant and anxiolytic properties. A study conducted on various derivatives demonstrated that certain compounds displayed high affinity for serotonin receptors (5-HT1A and 5-HT7) and exhibited phosphodiesterase (PDE) inhibitory activity. Specifically, one derivative showed promising results in the forced swim test (FST), indicating potential antidepressant activity superior to diazepam in terms of anxiolytic effects .

The mechanism by which these compounds exert their effects appears to involve modulation of serotonin pathways and inhibition of phosphodiesterases. The interaction with serotonin receptors may enhance serotonergic neurotransmission, which is crucial in the treatment of depression and anxiety disorders. Additionally, PDE inhibitors can lead to increased levels of cyclic AMP (cAMP), further influencing mood regulation .

Study 1: Antidepressant Evaluation

In a controlled study involving mice subjected to the FST, a specific derivative of the compound was administered at a dose of 2.5 mg/kg. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity .

Study 2: Anxiolytic Properties

Another study assessed the anxiolytic effects using the elevated plus maze test. The compound demonstrated considerable efficacy in reducing anxiety-like behavior in animal models, outperforming traditional anxiolytics like diazepam .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffect ObservedReference
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)Reduced immobility in FST
Anxiolytic8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)Decreased anxiety behavior
PDE InhibitionVarious derivativesIncreased cAMP levels

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below summarizes substituent differences among key analogues:

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound 1,6,7-Trimethyl; 3-(2-Morpholinoethyl); 8-(p-Tolyl) Polar morpholine group, lipophilic p-tolyl, triple methyl groups N/A
1,6,7-Trimethyl-3-(3-Phenylpropyl)-8-[(Tetrahydro-2-Furanyl)Methyl] () 3-(3-Phenylpropyl); 8-[(Tetrahydro-2-Furanyl)Methyl] Bulky phenylpropyl, polar tetrahydrofuran
8-(4-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)Butyl))-1,3-Dimethyl (Compound 5, ) 8-(Isoquinolinyl-Butyl); 1,3-Dimethyl Isoquinoline moiety for receptor affinity, methoxy groups
8-(2-Methoxyphenyl)-1-Methyl-7-p-Cyanophenyl (Compound 70, ) 8-(2-Methoxyphenyl); 7-(p-Cyanophenyl) Electron-withdrawing cyano group, methoxy for solubility
8-Butyl-7-(2,6-Dimethylphenyl)-1-Methyl (Compound 49, ) 8-Butyl; 7-(2,6-Dimethylphenyl) Long alkyl chain (butyl), steric hindrance from dimethylphenyl
1,7-Dimethyl-8-(2-Phenylethyl) () 8-(2-Phenylethyl); 1,7-Dimethyl Phenylethyl for hydrophobic interactions, dual methyl groups

Physicochemical Properties

  • Solubility: The morpholinoethyl group improves aqueous solubility over purely aromatic substituents (e.g., p-cyanophenyl in ) .

Key Research Findings and Implications

  • Morpholinoethyl vs. Alkyl Chains: Polar substituents at position 3 (e.g., morpholinoethyl) may reduce off-target receptor binding compared to phenylpropyl () or isoquinolinyl groups (), favoring kinase selectivity .
  • 8-Substituent Diversity : p-Tolyl (target) vs. 2,6-dimethylphenyl () demonstrates that steric bulk at position 8 influences enzyme inhibition (e.g., PDE4B1 vs. PDE10A) .
  • Methylation Patterns: 1,6,7-Trimethylation in the target compound likely enhances metabolic stability over mono-methylated analogues (e.g., ) .

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